molecular formula C14H13ClF3N3O3S B2642456 2-(1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1396868-43-1

2-(1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Katalognummer: B2642456
CAS-Nummer: 1396868-43-1
Molekulargewicht: 395.78
InChI-Schlüssel: XLKMBIWTQIEUSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C14H13ClF3N3O3S and its molecular weight is 395.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-(1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article examines its biological activity, focusing on its pharmacological potential, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The structure of this compound can be broken down into several key components:

  • Oxadiazole Ring : A five-membered heterocyclic structure that contributes to its biological activity.
  • Piperidine Moiety : Provides structural integrity and potential interaction sites with biological targets.
  • Sulfonyl Group : Enhances solubility and bioavailability.
  • Trifluoromethyl Group : Increases lipophilicity, which may improve membrane permeability.

Table 1: Structural Components

ComponentDescription
Oxadiazole RingFive-membered heterocycle
Piperidine MoietySix-membered nitrogen-containing ring
Sulfonyl GroupFunctional group that enhances solubility
Trifluoromethyl GroupEnhances lipophilicity and biological activity

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. A study demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The presence of the sulfonyl group is believed to contribute to this activity by enhancing binding affinity to bacterial targets.

Enzyme Inhibition

The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. In vitro studies revealed that several derivatives exhibited strong AChE inhibitory activity, with IC50 values indicating effective concentrations . Additionally, it demonstrated strong urease inhibition, which is relevant for treating infections caused by urease-producing bacteria.

Case Studies

  • Antimicrobial Screening : A series of synthesized oxadiazole derivatives were tested for their antimicrobial effectiveness. The most active compounds showed significant inhibition against Bacillus subtilis with IC50 values ranging from 0.63 to 2.14 µM .
  • Docking Studies : Molecular docking simulations indicated that the compound binds effectively to the active sites of various enzymes, suggesting a mechanism of action that involves competitive inhibition .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed:

  • Enzyme Binding : The compound binds to enzymes involved in neurotransmitter breakdown and bacterial metabolism, leading to inhibited function.
  • Receptor Interaction : It may also interact with various receptors in the central nervous system, potentially influencing neurological pathways.
MechanismDescription
Enzyme BindingInhibition of AChE and urease
Receptor InteractionPotential modulation of neurotransmitter receptors

Comparative Analysis with Similar Compounds

When compared with other oxadiazole derivatives, this compound exhibits unique properties due to the trifluoromethyl group. Studies have shown that similar compounds lacking this group often demonstrate reduced biological activity .

Table 3: Comparison of Biological Activity

CompoundAntibacterial Activity (IC50)AChE Inhibition (IC50)
This compound0.63 µM2.14 µM
2-Cyclopropyl-5-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole1.20 µM5.00 µM
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-thio-1,3,4-oxadiazole0.85 µM3.00 µM

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

  • Antimicrobial Activity : Oxadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the oxadiazole scaffold exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus . The incorporation of a trifluoromethyl group in the structure may enhance lipophilicity and improve membrane permeability, thus increasing antibacterial efficacy.
  • Antiparasitic Potential : Recent studies have highlighted the effectiveness of oxadiazole derivatives as antiparasitic agents. Specifically, derivatives like 2-(1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole have shown promise against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's ability to penetrate the blood-brain barrier is particularly noteworthy for treating central nervous system infections .
  • Anticancer Activity : The oxadiazole core is recognized for its anticancer properties. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives. Variations in substituents on the oxadiazole ring or sulfonamide group can significantly affect potency and selectivity:

Modification Effect on Activity
Trifluoromethyl GroupIncreases lipophilicity; enhances bioavailability
Chlorophenyl SulfonamideImproves binding affinity to target enzymes
Piperidine RingAffects pharmacokinetics; enhances CNS penetration

Case Studies

Several case studies illustrate the applications of this compound:

  • Antitubercular Activity : A study demonstrated that a structurally similar oxadiazole derivative exhibited a minimum inhibitory concentration (MIC) of 0.5 μg/mL against Mycobacterium tuberculosis, showcasing its potential as a novel antitubercular agent .
  • Broad-Spectrum Antiparasitic Agents : Another investigation identified a related compound as effective against multiple strains of Leishmania and Plasmodium, suggesting that modifications to the oxadiazole scaffold can yield broad-spectrum antiparasitic agents with low toxicity .

Eigenschaften

IUPAC Name

2-[1-(3-chlorophenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF3N3O3S/c15-10-2-1-3-11(8-10)25(22,23)21-6-4-9(5-7-21)12-19-20-13(24-12)14(16,17)18/h1-3,8-9H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKMBIWTQIEUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.